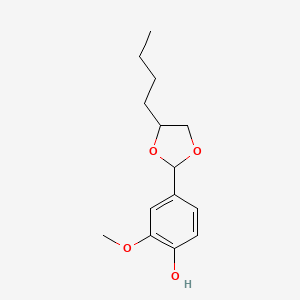
4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol is an organic compound belonging to the class of methoxyphenols. Methoxyphenols are characterized by the presence of a methoxy group attached to the benzene ring of a phenol moiety. This compound is known for its unique structural features, which include a butyl-substituted dioxolane ring and a methoxyphenol core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of butyl aldehyde with ethylene glycol in the presence of an acid catalyst.
Attachment to the Phenol Core: The dioxolane ring is then attached to the phenol core through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding quinone.
Reduction: The phenol moiety can be reduced to form a hydroquinone derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenol moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol moiety can participate in hydrogen bonding and electron transfer reactions, which can modulate the activity of biological molecules. The dioxolane ring may also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol: This compound has a similar structure but with a methyl group instead of a butyl group on the dioxolane ring.
2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol: This compound features an ethoxy group instead of a methoxy group on the phenol core.
Uniqueness
4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol is unique due to the presence of the butyl-substituted dioxolane ring, which can influence its physical and chemical properties, such as solubility and reactivity
Biological Activity
The compound 4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol is a synthetic phenolic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H16O4. Its structure features a methoxy group and a dioxolane ring, which are known to influence its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | This compound |
Antioxidant Activity
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity can be attributed to the presence of the phenolic hydroxyl group, which is known to scavenge free radicals effectively.
Mechanism of Action:
- Free Radical Scavenging: The hydroxyl group donates electrons to free radicals, neutralizing them.
- Metal Chelation: Phenolic compounds can chelate metal ions, preventing them from catalyzing oxidative reactions.
Antiplasmodial Activity
Phenolic compounds are also noted for their antiplasmodial activity. Research suggests that these compounds may inhibit the growth of Plasmodium falciparum, the causative agent of malaria.
Research Findings:
In vitro assays have shown that certain phenolic compounds can reduce the IC50 values significantly against chloroquine-sensitive and resistant strains of P. falciparum. This suggests a potential role for this compound in developing new antimalarial therapies .
Table 2: Biological Activities of Related Compounds
| Compound | Activity Type | IC50 (µg/mL) |
|---|---|---|
| This compound | Antioxidant | TBD |
| Phenolic Compound A | Antimicrobial | 30 |
| Phenolic Compound B | Antiplasmodial | 0.13 (sensitive strain) |
| Phenolic Compound C | Antiplasmodial | 0.623 (resistant strain) |
Properties
CAS No. |
918789-73-8 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-(4-butyl-1,3-dioxolan-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C14H20O4/c1-3-4-5-11-9-17-14(18-11)10-6-7-12(15)13(8-10)16-2/h6-8,11,14-15H,3-5,9H2,1-2H3 |
InChI Key |
KRDKLDJRRAMRML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1COC(O1)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















